![molecular formula C12H17IN2 B1444115 {1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanamine CAS No. 1481798-77-9](/img/structure/B1444115.png)
{1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanamine
Overview
Description
“{1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanamine” is a chemical compound with the CAS Number: 1481798-77-9 . It has a molecular weight of 316.18 . The IUPAC name for this compound is [1-(4-iodobenzyl)-2-pyrrolidinyl]methanamine .
Molecular Structure Analysis
The InChI code for “{1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanamine” is 1S/C12H17IN2/c13-11-5-3-10(4-6-11)9-15-7-1-2-12(15)8-14/h3-6,12H,1-2,7-9,14H2 . This indicates that the compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis
“{1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanamine” is a liquid at room temperature .Scientific Research Applications
Photocytotoxicity and Cellular Imaging
A study by Basu et al. (2014) examined the photocytotoxic properties of Iron(III) complexes, including a phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivative. These complexes displayed notable photocytotoxicity in red light and were effective in various cell lines, indicating their potential in cellular imaging and cancer treatment through apoptosis and reactive oxygen species generation (Basu et al., 2014).
Anticonvulsant Agents
Pandey and Srivastava (2011) synthesized novel Schiff bases of 3-aminomethyl pyridine, which exhibited potent anticonvulsant activity. This research highlights the potential of pyridin-3-yl methanamine derivatives in developing new treatments for seizures (Pandey & Srivastava, 2011).
Enhanced Cellular Uptake and Photocytotoxicity
Basu et al. (2015) investigated Iron(III) complexes of pyridoxal Schiff bases for enhanced cellular uptake and photocytotoxicity. These complexes, including a phenyl-N,N-bis((pyridin-2-yl)methyl)methanamine derivative, demonstrated significant potential in targeting and destroying cancer cells through light-induced reactive oxygen species (Basu et al., 2015).
Anticancer Activity of Pyrrole Schiff Bases
Mbugua et al. (2020) researched new palladium and platinum complexes based on Pyrrole Schiff bases, demonstrating significant anticancer activity. This includes derivatives of pyridin-2-yl methanamine, suggesting their potential in cancer therapy (Mbugua et al., 2020).
Catalytic Applications
Roffe et al. (2016) synthesized 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, which showed good activity and selectivity in catalytic applications. This highlights the compound's potential in various industrial and chemical processes (Roffe et al., 2016).
Stabilization of Parallel Turn Conformations
Bucci et al. (2018) designed a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold to stabilize parallel turn conformations. This research indicates its application in peptide sequence stabilization (Bucci et al., 2018).
Biased Agonists for Serotonin Receptors
Sniecikowska et al. (2019) investigated novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as biased agonists of serotonin receptors, showing promise in treating depression (Sniecikowska et al., 2019).
Electro-Optic Materials
Facchetti et al. (2003) synthesized pyrrole-based chromophores, including a derivative of pyridin-4-yl methanamine, for application in electro-optic materials (Facchetti et al., 2003).
properties
IUPAC Name |
[1-[(4-iodophenyl)methyl]pyrrolidin-2-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17IN2/c13-11-5-3-10(4-6-11)9-15-7-1-2-12(15)8-14/h3-6,12H,1-2,7-9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDLYSARECBXAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=C(C=C2)I)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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